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Compound of Interest

Compound Name: 7,8-diaminononanoate

Cat. No.: B1231595

For researchers, scientists, and professionals in drug development, the accurate and precise
guantification of active pharmaceutical ingredients (APISs) is paramount. This guide provides a
detailed comparison of various validated high-performance liquid chromatography (HPLC)
methods for the analysis of Dapagliflozin (DAPA), a sodium-glucose co-transporter 2 (SGLT2)
inhibitor used in the management of type 2 diabetes. The information presented is collated from
a range of scientific publications and is intended to assist in the selection and implementation
of a suitable analytical method.

Quantitative Data Summary

The following table summarizes the key validation parameters from several published RP-
HPLC methods for DAPA analysis, offering a clear comparison of their performance
characteristics.
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Parameter Method 1 Method 2 Method 3 Method 4 Method 5
) ) Develosil )
BDS Cosmosil Kromasil 100- Agilent 55 TC
Column ODS HG-5
column[1] C18[2] 5-C8[3] x CT8 (2)[5]
RP C18[4]
Methanol:
Acetonitrile: o Phosphate
Methanol: Acetonitrile: Methanol:
) Orthophosph buffer
Mobile Phase ) ) Water (85:15, Water (52:48) Water (70:30
oric acid (0.02M, pH
, pH 3)[2] [3] , viv)[5]
(55:45)[1] 3.6) (45:55
vIv)[4]
Flow Rate 1.0 mL/min[1] 0.9 mL/min[2] 1.0 mL/min[3] 1.0 mL/min[4]  Not Specified
Detection
245 nm[1] 224 nm[2] 224 nm|3] 255 nm[4] 224 nm[5]
Wavelength
Linearity
Range Not Specified  10-50[2] Not Specified  12-28[4] 10-50[5]
(Mg/mL)
Correlation
Coefficient 0.999[1] >0.999[2] Not Specified  0.9995[4] >0.99[5]
(r)
Good
Accuracy (% N N
Not Specified  98-102%][2] Not Specified  percentage 102%][5]
Recovery)
recovery[4]
o Within
Precision 0.2[1] 0.18[2] d Not Specified  1.98[5]
. . approve ot Specifie .
(%RSD) PP P
standards[3]
LOD (ug/mL) Not Specified  0.80761[2] Not Specified  5.004[4] Not Specified
LOQ (pg/mL) Not Specified  0.24473[2] Not Specified  15.164[4] Not Specified
Retention
] ) Not Specified  Not Specified  1.67[3] Not Specified  Not Specified
Time (min)
© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://japer.in/storage/models/article/MY2rUZukOJMElDBjaOW2ICimjPr743gNzYaBraVOqV8y5Hgd9gbuyW6wc2p9/development-and-validation-of-stability-indicating-rp-hplc-method-for-determination-of-dapaglifloz.pdf
https://www.wisdomlib.org/science/journal/world-journal-of-pharmaceutical-research/d/doc1377259.html
https://pubmed.ncbi.nlm.nih.gov/37612872/
http://www.ijarmps.org/wp-content/uploads/v6.i4.3.A-New-Analytical-Method-Development-and-Validation-for-the-Estimation-of-Dapagliflozin-by-Using-Reverse-Phase-High-Performance-Liquid-Chromatography.pdf
https://www.ijpsjournal.com/article/RP-HPLC-Method-Development-and-Validation-on-Dapagliflozin
https://japer.in/storage/models/article/MY2rUZukOJMElDBjaOW2ICimjPr743gNzYaBraVOqV8y5Hgd9gbuyW6wc2p9/development-and-validation-of-stability-indicating-rp-hplc-method-for-determination-of-dapaglifloz.pdf
https://www.wisdomlib.org/science/journal/world-journal-of-pharmaceutical-research/d/doc1377259.html
https://pubmed.ncbi.nlm.nih.gov/37612872/
http://www.ijarmps.org/wp-content/uploads/v6.i4.3.A-New-Analytical-Method-Development-and-Validation-for-the-Estimation-of-Dapagliflozin-by-Using-Reverse-Phase-High-Performance-Liquid-Chromatography.pdf
https://www.ijpsjournal.com/article/RP-HPLC-Method-Development-and-Validation-on-Dapagliflozin
https://japer.in/storage/models/article/MY2rUZukOJMElDBjaOW2ICimjPr743gNzYaBraVOqV8y5Hgd9gbuyW6wc2p9/development-and-validation-of-stability-indicating-rp-hplc-method-for-determination-of-dapaglifloz.pdf
https://www.wisdomlib.org/science/journal/world-journal-of-pharmaceutical-research/d/doc1377259.html
https://pubmed.ncbi.nlm.nih.gov/37612872/
http://www.ijarmps.org/wp-content/uploads/v6.i4.3.A-New-Analytical-Method-Development-and-Validation-for-the-Estimation-of-Dapagliflozin-by-Using-Reverse-Phase-High-Performance-Liquid-Chromatography.pdf
https://japer.in/storage/models/article/MY2rUZukOJMElDBjaOW2ICimjPr743gNzYaBraVOqV8y5Hgd9gbuyW6wc2p9/development-and-validation-of-stability-indicating-rp-hplc-method-for-determination-of-dapaglifloz.pdf
https://www.wisdomlib.org/science/journal/world-journal-of-pharmaceutical-research/d/doc1377259.html
https://pubmed.ncbi.nlm.nih.gov/37612872/
http://www.ijarmps.org/wp-content/uploads/v6.i4.3.A-New-Analytical-Method-Development-and-Validation-for-the-Estimation-of-Dapagliflozin-by-Using-Reverse-Phase-High-Performance-Liquid-Chromatography.pdf
https://www.ijpsjournal.com/article/RP-HPLC-Method-Development-and-Validation-on-Dapagliflozin
https://www.wisdomlib.org/science/journal/world-journal-of-pharmaceutical-research/d/doc1377259.html
http://www.ijarmps.org/wp-content/uploads/v6.i4.3.A-New-Analytical-Method-Development-and-Validation-for-the-Estimation-of-Dapagliflozin-by-Using-Reverse-Phase-High-Performance-Liquid-Chromatography.pdf
https://www.ijpsjournal.com/article/RP-HPLC-Method-Development-and-Validation-on-Dapagliflozin
https://japer.in/storage/models/article/MY2rUZukOJMElDBjaOW2ICimjPr743gNzYaBraVOqV8y5Hgd9gbuyW6wc2p9/development-and-validation-of-stability-indicating-rp-hplc-method-for-determination-of-dapaglifloz.pdf
https://www.wisdomlib.org/science/journal/world-journal-of-pharmaceutical-research/d/doc1377259.html
http://www.ijarmps.org/wp-content/uploads/v6.i4.3.A-New-Analytical-Method-Development-and-Validation-for-the-Estimation-of-Dapagliflozin-by-Using-Reverse-Phase-High-Performance-Liquid-Chromatography.pdf
https://www.ijpsjournal.com/article/RP-HPLC-Method-Development-and-Validation-on-Dapagliflozin
https://www.wisdomlib.org/science/journal/world-journal-of-pharmaceutical-research/d/doc1377259.html
http://www.ijarmps.org/wp-content/uploads/v6.i4.3.A-New-Analytical-Method-Development-and-Validation-for-the-Estimation-of-Dapagliflozin-by-Using-Reverse-Phase-High-Performance-Liquid-Chromatography.pdf
https://www.ijpsjournal.com/article/RP-HPLC-Method-Development-and-Validation-on-Dapagliflozin
https://japer.in/storage/models/article/MY2rUZukOJMElDBjaOW2ICimjPr743gNzYaBraVOqV8y5Hgd9gbuyW6wc2p9/development-and-validation-of-stability-indicating-rp-hplc-method-for-determination-of-dapaglifloz.pdf
https://www.wisdomlib.org/science/journal/world-journal-of-pharmaceutical-research/d/doc1377259.html
https://pubmed.ncbi.nlm.nih.gov/37612872/
https://www.ijpsjournal.com/article/RP-HPLC-Method-Development-and-Validation-on-Dapagliflozin
https://www.wisdomlib.org/science/journal/world-journal-of-pharmaceutical-research/d/doc1377259.html
http://www.ijarmps.org/wp-content/uploads/v6.i4.3.A-New-Analytical-Method-Development-and-Validation-for-the-Estimation-of-Dapagliflozin-by-Using-Reverse-Phase-High-Performance-Liquid-Chromatography.pdf
https://www.wisdomlib.org/science/journal/world-journal-of-pharmaceutical-research/d/doc1377259.html
http://www.ijarmps.org/wp-content/uploads/v6.i4.3.A-New-Analytical-Method-Development-and-Validation-for-the-Estimation-of-Dapagliflozin-by-Using-Reverse-Phase-High-Performance-Liquid-Chromatography.pdf
https://pubmed.ncbi.nlm.nih.gov/37612872/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1231595?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

Experimental Protocols

Below are detailed methodologies for some of the key experiments cited in the validation of
HPLC methods for DAPA analysis. These protocols are based on the information provided in
the referenced studies and are intended to serve as a guide.

Method 1: Stability-Indicating RP-HPLC Method[1]

e Chromatographic System: A Waters HPLC system with Empower 2 software, equipped with
a PDA detector and a BDS column.

» Mobile Phase Preparation: A mixture of HPLC grade acetonitrile and orthophosphoric acid in
a 55:45 ratio.

o Chromatographic Conditions:
o Flow Rate: 1 mL/min (gradient run).
o Detection: PDA detector at 245 nm.
o Column Temperature: Ambient.

o Diluent Preparation: Methanol was used to dissolve the drug initially, and HPLC grade water
was used for further dilutions.

» Standard Stock Solution Preparation: 10 mg of Dapagliflozin was accurately weighed and
dissolved in a few mL of methanol. The volume was then made up to 10 mL with methanol to
obtain a concentration of 1000 pg/mL.

» Forced Degradation Studies: The stability of the drug was assessed under acidic, alkaline,
peroxide, neutral, heat, and UV conditions. For neutral stability, the drug was treated with
water and refluxed at 60°C.

Method 2: RP-HPLC Method for Pharmaceutical
Formulations|2]

o Chromatographic System: An RP-HPLC system with a Cosmosil C18 column.
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» Mobile Phase Preparation: A mixture of methanol and water in an 85:15 ratio, with the pH
adjusted to 3.

o Chromatographic Conditions:
o Flow Rate: 0.9 mL/min.
o Detection: 224 nm.

» Validation Parameters: The method was validated according to ICH guidelines for precision,
accuracy, linearity, ruggedness, and sensitivity.

o Forced Degradation Studies: Dapagliflozin was subjected to acidic, alkaline, oxidative,
photolytic, and thermal stress conditions to establish the stability-indicating properties of the
method.

Method 3: Stability-Indicating HPLC Method[3]

e Chromatographic System: An HPLC system with a UV detector and a Kromasil 100-5-C8
(200 mm x 4.6 mm) column.

* Mobile Phase Preparation: A mixture of acetonitrile and water in a 52:48 ratio.
o Chromatographic Conditions:

o Flow Rate: 1.0 mL/min.

o Detection: 224 nm.

o Forced Degradation Studies: The drug was exposed to 1N and 2N HCI, 1N and 2N NaOH,
30% hydrogen peroxide, and UV radiation. The study found the drug to be stable under
photolytic, thermal, neutral, alkaline, and oxidative conditions.

Method 4: RP-HPLC Method for Bulk and Marketed
Formulation[4]

o Chromatographic System: An HPLC system with a Develosil ODS HG-5 RP C18, 5um, 15cm
x 4.6mm i.d. column.
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» Mobile Phase Preparation: A mixture of Methanol and Phosphate buffer (0.02M, pH 3.6) in a
45:55% v/v ratio. The mobile phase was degassed in an ultrasonic water bath for 15 minutes
and filtered through a 0.45 pym filter.

o Chromatographic Conditions:
o Flow Rate: 1.0 mL/min.
o Detection: 255 nm.

o Standard Stock Solution Preparation: 10 mg of Dapagliflozin working standard was
accurately weighed and transferred into a 10 mL volumetric flask. About 7 mL of diluent was
added and sonicated to dissolve completely, and the volume was made up to the mark.

o Sample Preparation from Tablets: Twenty tablets were weighed to calculate the average
weight and then powdered. A quantity of powder equivalent to 10 mg of Dapagliflozin was
transferred to a 10 mL volumetric flask, 7 mL of HPLC grade methanol was added, and the
solution was sonicated for 15 minutes. The volume was made up to 10 mL with the same
solvent. Further dilutions were made as required.

Visualizing the HPLC Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an HPLC method for
DAPA analysis, as outlined by the International Conference on Harmonization (ICH) guidelines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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